4-Amino-2,6-dimethoxyphenol

Catalog No.
S14103648
CAS No.
M.F
C8H11NO3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2,6-dimethoxyphenol

Product Name

4-Amino-2,6-dimethoxyphenol

IUPAC Name

4-amino-2,6-dimethoxyphenol

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C8H11NO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,9H2,1-2H3

InChI Key

PSJZYGKOSQRHPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)N

4-Amino-2,6-dimethoxyphenol is an organic compound with the molecular formula C9H13NO3. It is a phenolic derivative characterized by the presence of two methoxy groups and an amino group on the aromatic ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and materials science, due to its unique chemical structure and properties.

  • Oxidation: The amino group can be oxidized to form nitroso or other nitrogen-containing derivatives, while the phenolic group can be oxidized to yield quinones.
  • Reduction: The nitro or other oxidized derivatives can be reduced back to amino groups.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that 4-Amino-2,6-dimethoxyphenol exhibits various biological activities. It has been studied for its potential antioxidant properties, which may play a role in mitigating oxidative stress in biological systems. Additionally, its structure suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for further pharmacological studies.

Several methods have been developed for synthesizing 4-Amino-2,6-dimethoxyphenol:

  • Nitration followed by Reduction: Starting from 2,6-dimethoxyphenol, nitration can introduce a nitro group at the para position, which can then be reduced to an amino group.
  • Direct Amination: The compound can also be synthesized through direct amination of 2,6-dimethoxyphenol using ammonia or amines under appropriate conditions.
  • Microreactor Technology: A novel approach involves using microreactors to achieve high yields and purity through controlled reaction conditions .

4-Amino-2,6-dimethoxyphenol has several applications:

  • Pharmaceuticals: Its antioxidant properties make it a candidate for drug development aimed at treating oxidative stress-related diseases.
  • Dyes and Pigments: The compound can be used in the synthesis of dyes due to its chromophoric properties.
  • Research: It serves as a reagent in organic synthesis and biochemical studies involving phenolic compounds.

Interaction studies have shown that 4-Amino-2,6-dimethoxyphenol can interact with various biological molecules. Its phenolic structure allows it to form hydrogen bonds and engage in π-π stacking interactions with proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action.

Several compounds share structural similarities with 4-Amino-2,6-dimethoxyphenol. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-methoxyphenolContains one methoxy and one amino groupLacks the additional methoxy group present in 4-Amino-2,6-dimethoxyphenol
4-AminophenolContains only one amino groupDoes not have methoxy substituents
2,6-DimethoxyphenolContains two methoxy groupsLacks the amino group
4-Methyl-2,6-dimethoxyphenolContains methyl instead of an amino groupDifferences in reactivity due to the absence of nitrogen

Uniqueness: The presence of both amino and methoxy groups in 4-Amino-2,6-dimethoxyphenol provides it with distinct chemical reactivity compared to similar compounds. This dual functionality enhances its potential applications in medicinal chemistry and materials science.

XLogP3

-0.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

169.07389321 g/mol

Monoisotopic Mass

169.07389321 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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